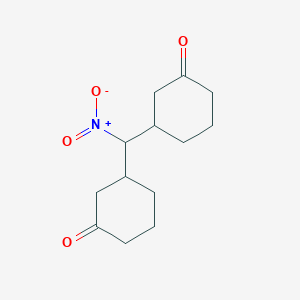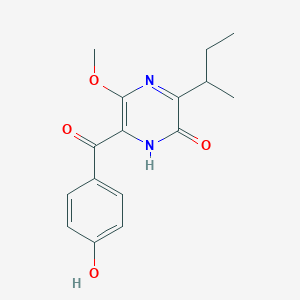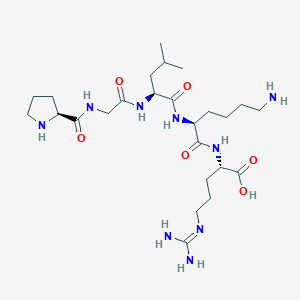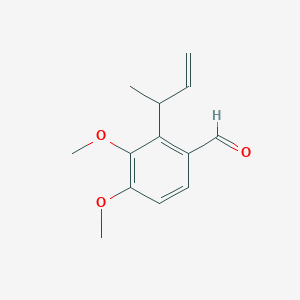
3,3'-(Nitromethylene)di(cyclohexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Nitromethylene)di(cyclohexan-1-one) is an organic compound with the molecular formula C13H19NO4 It is a derivative of cyclohexanone, featuring a nitromethylene group bridging two cyclohexanone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nitromethylene)di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with nitromethane under basic conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitromethylene bridge. Common reagents used in this synthesis include diethylamine as a base catalyst and mesyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Nitromethylene)di(cyclohexan-1-one) can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitromethylene group.
Major Products
Oxidation: Nitro derivatives of cyclohexanone.
Reduction: Amine derivatives of cyclohexanone.
Substitution: Various substituted cyclohexanone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-(Nitromethylene)di(cyclohexan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3,3’-(Nitromethylene)di(cyclohexan-1-one) involves its interaction with biological molecules. The nitromethylene group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylcyclohexanone: A structurally similar compound with two methyl groups instead of the nitromethylene bridge.
Cyclohexanone: The parent compound, lacking the nitromethylene group.
1,3-Cyclohexanedione: Another derivative of cyclohexanone with different functional groups.
Uniqueness
3,3’-(Nitromethylene)di(cyclohexan-1-one) is unique due to the presence of the nitromethylene bridge, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and expands its utility in various research applications .
Propriétés
Numéro CAS |
403477-76-9 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
3-[nitro-(3-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H19NO4/c15-11-5-1-3-9(7-11)13(14(17)18)10-4-2-6-12(16)8-10/h9-10,13H,1-8H2 |
Clé InChI |
VCNKXIIHTAKDIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C(C2CCCC(=O)C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)
![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)

![5H-[1,2,4]Thiadiazolo[4,5-a]pyridine](/img/structure/B14238267.png)
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)


![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
